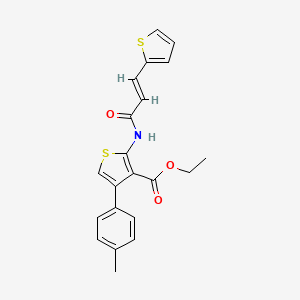

(E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate is a complex organic compound featuring a thiophene ring system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Acrylamide Intermediate: The initial step involves the reaction of thiophene-2-carboxylic acid with ethylamine to form the corresponding amide.

Acrylation: The amide is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide intermediate.

Coupling Reaction: The acrylamide intermediate is then coupled with 4-(p-tolyl)thiophene-3-carboxylic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur on the thiophene rings, facilitated by reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux conditions.

Substitution: Bromine in acetic acid at low temperatures.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Halogenated derivatives of the original compound.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of thiophene derivatives. For instance, compounds similar to (E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate have shown promising results against various cancer cell lines. A study demonstrated that ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibited potent antiproliferative activity against breast adenocarcinoma (MCF7) and colon cancer (HCT116) cell lines when compared to doxorubicin .

1.2 Anti-inflammatory Properties

Thiophene-based compounds are recognized for their anti-inflammatory effects. The structural characteristics of these compounds, such as the presence of carboxylic acids and amides, enhance their biological activity by inhibiting key enzymes involved in inflammation . For example, a derivative demonstrated significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in vitro, indicating a potential therapeutic application in treating inflammatory diseases .

Material Science Applications

2.1 Organic Electronics

Compounds containing thiophene rings are utilized in the development of organic semiconductors due to their favorable electronic properties. The incorporation of this compound into polymer matrices can enhance the conductivity and stability of organic photovoltaic devices .

2.2 Photovoltaic Applications

The compound's ability to absorb light and convert it into electrical energy makes it suitable for use in solar cells. Research indicates that thiophene derivatives can improve the efficiency of organic solar cells by facilitating charge transport and enhancing light absorption .

Synthesis and Characterization

The synthesis of this compound typically involves Knoevenagel condensation reactions between activated methylene compounds and aldehydes in the presence of a base such as piperidine . The resulting compounds are characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm their structures.

Case Studies

Mécanisme D'action

The mechanism of action of (E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, modulating their activity. The thiophene rings and acrylamide moiety play crucial roles in binding to these targets, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene-2-carboxylic acid derivatives: Similar in structure but lack the acrylamide and p-tolyl groups.

Acrylamide derivatives: Contain the acrylamide moiety but differ in the rest of the structure.

4-(p-tolyl)thiophene derivatives: Share the p-tolyl and thiophene rings but lack the acrylamide group.

Uniqueness

(E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate is unique due to the combination of its structural features, which confer specific chemical and biological properties

Activité Biologique

(E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)-4-(p-tolyl)thiophene-3-carboxylate is a thiophene derivative with significant potential in medicinal chemistry. Its unique structure, which includes an ethyl ester, an acrylamide moiety, and a p-tolyl substituent, allows for diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial properties, supported by relevant research findings.

The compound has a molecular formula of C₁₈H₁₉N₃O₂S₂ and a molecular weight of approximately 385.51 g/mol. Its structure facilitates various chemical interactions, making it a versatile candidate for further modifications and applications in biological systems.

Anticancer Activity

Research indicates that thiophene derivatives, including this compound, exhibit promising cytotoxic effects against various cancer cell lines. In particular:

- Cytotoxicity Studies : In vitro studies have shown that this compound can inhibit the growth of prostate cancer cells significantly. The mechanism of action is believed to involve the modulation of specific molecular targets implicated in cancer cell proliferation and survival.

- Case Study : A study involving similar thiophene derivatives demonstrated that they could induce apoptosis in cancer cells through the activation of caspase pathways.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various in vitro assays:

- Free Radical Scavenging : The compound demonstrated significant free radical scavenging ability in assays such as DPPH and ABTS. This activity suggests its potential use in mitigating oxidative stress-related conditions .

- Mechanism : The antioxidant mechanism involves the enhancement of enzymatic activities related to the glutathione redox cycle, thereby reducing reactive oxygen species (ROS) levels and lipid peroxidation .

Antimicrobial Activity

The antibacterial properties of thiophene derivatives have also been explored:

- Activity Against Bacteria : Studies have shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of phenolic hydroxyl groups in related compounds has been linked to enhanced antibacterial efficacy .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Features | Anticancer Activity | Antioxidant Activity | Antimicrobial Activity |

|---|---|---|---|---|

| Compound A | Lacks acrylamide | Moderate | Low | Low |

| Compound B | Contains methyl group | High | Moderate | Moderate |

| (E)-ethyl 2... | Unique thiophene structure | High | High | High |

Propriétés

IUPAC Name |

ethyl 4-(4-methylphenyl)-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3S2/c1-3-25-21(24)19-17(15-8-6-14(2)7-9-15)13-27-20(19)22-18(23)11-10-16-5-4-12-26-16/h4-13H,3H2,1-2H3,(H,22,23)/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOVEEWLTDVERM-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C=CC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)/C=C/C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.